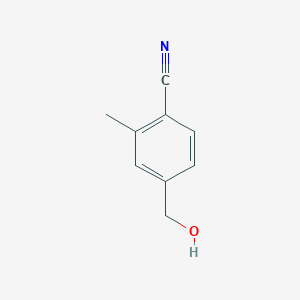
2-(triphenylphosphoranylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent. This compound is particularly useful in organic synthesis for replacing oxygen centers in ketones and aldehydes with carboxymethylene groups .
Vorbereitungsmethoden
2-(triphenylphosphoranylidene)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
2-(triphenylphosphoranylidene)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(triphenylphosphoranylidene)acetic acid has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of carboxymethylene triphenylphosphorane involves its role as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
2-(triphenylphosphoranylidene)acetic acid can be compared with other similar compounds such as carbomethoxymethylenetriphenylphosphorane and triphenylcarbethoxymethylenephosphorane . While all these compounds serve as Wittig reagents, carboxymethylene triphenylphosphorane is unique in its ability to introduce carboxymethylene groups into organic molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
Similar Compounds
- Carbomethoxymethylenetriphenylphosphorane
- Triphenylcarbethoxymethylenephosphorane
This compound stands out due to its specific reactivity and the stability of its intermediates, making it a preferred choice in many synthetic applications .
Eigenschaften
CAS-Nummer |
15677-02-8 |
|---|---|
Molekularformel |
C20H17O2P |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-(triphenyl-λ5-phosphanylidene)acetic acid |
InChI |
InChI=1S/C20H17O2P/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22) |
InChI-Schlüssel |
PHGLYQGVAGLHTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)


![7-Hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8778469.png)


![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)

![1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-](/img/structure/B8778487.png)
